(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
The compound (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a hybrid molecule combining a pyrazolo[1,5-a]pyridine core with a substituted piperazine moiety. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its planar heteroaromatic system, which facilitates interactions with biological targets such as kinases and G protein-coupled receptors .
Properties
IUPAC Name |
[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-22-11-10-18-7-3-4-8-19(18)23(22)25(31)28-15-13-27(14-16-28)24(30)20-17-26-29-12-6-5-9-21(20)29/h3-12,17H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCPRFNNLQBPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone represents a novel class of chemical entities that combines a piperazine moiety with a pyrazolopyridine structure. This combination is hypothesized to enhance biological activity through multi-target interactions, particularly in the context of neuropharmacology and enzyme inhibition. The following sections delve into its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Naphthoyl Group : Contributes to hydrophobic interactions, potentially enhancing binding affinity to biological targets.
- Pyrazolo[1,5-a]pyridine Core : This heterocyclic system is often associated with diverse biological activities.
The synthesis of this compound can be achieved through the acylation of a piperazinyl intermediate with 2-ethoxy-1-naphthoyl chloride followed by the coupling of the pyrazolopyridinone core. This method allows for precise control over the substitution patterns that are crucial for biological activity .
Anxiolytic and Antidepressant Effects
Recent studies have indicated that related compounds featuring piperazine and pyrazole structures exhibit significant anxiolytic and antidepressant-like activities. For instance, a study on a similar compound demonstrated that it modulates the serotonergic system and interacts with the benzodiazepine site of the GABAA receptor .
The proposed mechanisms include:
- Serotonergic Modulation : The compound may enhance serotonin levels or receptor activity, contributing to its anxiolytic effects.
- GABAA Receptor Interaction : By binding to GABAA receptors, it could mimic or enhance the effects of benzodiazepines, leading to increased anxiolytic activity.
Enzyme Inhibition
Another area of interest is the potential for this compound to act as an enzyme inhibitor. Compounds with similar structural motifs have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. For example, derivatives of piperazine were found to exhibit competitive inhibition against tyrosinase with low micromolar IC50 values .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine or pyrazolo[1,5-a]pyridine moieties:
Functional and Pharmacological Differences
- The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine () and triazolo[4,3-a]pyridine (), altering electron distribution and hydrogen-bonding capacity, which may influence target selectivity .
Biological Activity :
- Compounds with RET kinase inhibition () share the pyrazolo[1,5-a]pyridine-piperazine scaffold but incorporate nitrile or hydroxypropoxy groups for enhanced potency. The target compound’s naphthoyl group may similarly stabilize hydrophobic binding pockets in kinases .
- The unsubstituted piperazine in ’s analogue lacks the steric bulk of the target compound’s naphthoyl group, suggesting reduced target affinity but improved solubility .
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